5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Overview
Description
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is a stable boronic acid surrogate that is widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals, natural products, and complex molecules .
Mechanism of Action
Target of Action
The primary target of 2-Pyridinylboronic acid MIDA ester is the formation of carbon-carbon bonds via cross-coupling reactions . This compound is a stable boronic acid surrogate, which is used as a cross-coupling partner in the synthesis of pharmaceuticals, natural products, and complex molecules .
Mode of Action
2-Pyridinylboronic acid MIDA ester interacts with its targets through Suzuki cross-coupling reactions . It acts as a boronate source, which is a key component in these reactions. The boronate group of the MIDA ester forms a bond with a carbon atom of another molecule, facilitating the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 2-Pyridinylboronic acid MIDA ester are primarily those involved in the synthesis of complex organic molecules. The compound’s ability to form new carbon-carbon bonds via cross-coupling reactions enables the construction of complex molecular structures, which are often found in pharmaceuticals and natural products .
Result of Action
The result of the action of 2-Pyridinylboronic acid MIDA ester is the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules. This makes it a valuable tool in the synthesis of pharmaceuticals, natural products, and other complex molecules .
Action Environment
The action of 2-Pyridinylboronic acid MIDA ester can be influenced by various environmental factors. For instance, the compound is air-stable, which enhances its utility in a laboratory setting . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly impact the efficacy of the cross-coupling reactions in which the compound is used .
Biochemical Analysis
Biochemical Properties
2-Pyridinylboronic acid MIDA ester plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It is known to interact with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions, where it acts as a powerful cross-coupling partner . The nature of these interactions involves the formation of transient complexes with palladium catalysts, which are essential for the catalytic cycle of the cross-coupling reaction.
Cellular Effects
The effects of 2-Pyridinylboronic acid MIDA ester on various types of cells and cellular processes are still under investigation. Its role in facilitating biochemical reactions suggests that it may influence cell function by modulating enzyme activity and protein interactions. This compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key biomolecules involved in these processes .
Molecular Mechanism
At the molecular level, 2-Pyridinylboronic acid MIDA ester exerts its effects through specific binding interactions with biomolecules. In the context of cross-coupling reactions, it forms complexes with palladium catalysts, which are crucial for the catalytic cycle. These interactions facilitate the transfer of boron-containing groups to organic substrates, leading to the formation of new carbon-carbon bonds. Additionally, the compound’s stability and reactivity are attributed to its unique chemical structure, which allows it to act as a stable boronic acid surrogate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridinylboronic acid MIDA ester can change over time due to factors such as stability and degradation. The compound is known for its air-stable properties, which contribute to its long-term stability in various experimental conditions . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 2-Pyridinylboronic acid MIDA ester in animal models can vary with different dosages. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage-response relationship is crucial for optimizing the use of this compound in biochemical and pharmacological applications .
Transport and Distribution
The transport and distribution of 2-Pyridinylboronic acid MIDA ester within cells and tissues are critical for its biochemical activity. This compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing its use in biochemical applications .
Preparation Methods
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione can be synthesized through a method involving the direct transligation of 2-heterocyclic trialkoxyborate salts with N-methyliminodiacetic acid (MIDA) at elevated temperatures . This method allows for the preparation of a wide range of 2-pyridyl and other heterocyclic N-methyliminodiacetic acid boronates. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Substitution Reactions: It can also undergo substitution reactions, where the boronic acid group is replaced by another functional group under appropriate conditions.
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has a wide range of scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of complex drug molecules.
Comparison with Similar Compounds
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione is unique due to its stability and effectiveness as a boronic acid surrogate. Similar compounds include:
- Phenylboronic acid MIDA ester
- Cyclopropylboronic acid MIDA ester
- 6-Methyl-2-pyridinylboronic acid MIDA ester
These compounds share similar reactivity patterns but differ in their specific applications and the types of molecules they can form. The unique stability of this compound makes it particularly valuable for challenging cross-coupling reactions .
Properties
IUPAC Name |
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(13,17-10(15)7-13)8-4-2-3-5-12-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMQAGYOWKSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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